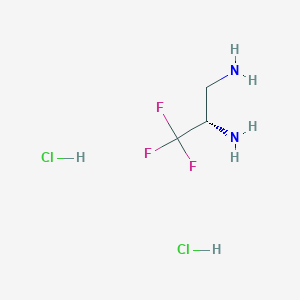

(S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride

Description

(S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride is a chiral fluorinated diamine salt with the molecular formula C₃H₇F₃N₂·2HCl. Its structure features a trifluoromethyl (-CF₃) group at the C3 position and two amine groups at the C1 and C2 positions, with the (S)-enantiomer configuration. This compound is primarily used in asymmetric synthesis, catalysis, and pharmaceutical intermediate preparation due to the electron-withdrawing effects of the fluorine atoms, which enhance stability and modulate reactivity .

Properties

IUPAC Name |

(2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H/t2-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIDCEVCHKDDMQ-JIZZDEOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

Chlorinated or brominated trifluoropropane derivatives react with ammonia or protected amines under basic conditions. For instance, 1,3-dibromo-3,3,3-trifluoropropane treated with aqueous ammonia at 60°C yields the diamine, albeit with modest enantioselectivity.

Reductive Amination

Ketone or aldehyde intermediates (e.g., 3,3,3-trifluoropropanal) undergo reductive amination with ammonium acetate and sodium cyanoborohydride. This method, detailed in RU Patent 2,378,246, achieves higher stereocontrol when chiral auxiliaries like (R)- or (S)-α-methylbenzylamine are used.

Chiral Resolution and Enantioselective Synthesis

The (S)-configuration is imparted via asymmetric catalysis or kinetic resolution. Key approaches include:

Chiral Amine Catalysts

Phase-transfer catalysts such as (S)-benzylquininium chloride enable enantioselective amination of trifluoropropane derivatives. For example, reacting racemic 3,3,3-trifluoropropane-1,2-diol with a chiral amine catalyst in toluene achieves >90% enantiomeric excess (ee).

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic diamine ester, leaving the desired (S)-enantiomer intact. This method, though underutilized for fluorinated diamines, offers ee values up to 98% in related systems.

Salt Formation and Purification

The dihydrochloride salt is formed by treating the free base diamine with hydrochloric acid:

-

Neutralization : (S)-3,3,3-trifluoropropane-1,2-diamine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°–5°C until pH < 2.

-

Crystallization : The precipitate is filtered, washed with cold ether, and dried under vacuum, yielding >95% pure dihydrochloride.

Purification Methods :

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) remove residual amines.

-

Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) isolates enantiopure product.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and yield:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Fluorination Agent | Anhydrous HF | KF or SbF₃ (safer) |

| Catalyst Recovery | Not feasible | Distillation (90% reuse) |

| Reaction Time | 24–48 hours | 6–8 hours (flow reactor) |

Challenges include HF handling and enantiomer separation. Continuous flow reactors mitigate safety risks by minimizing HF inventory, while simulated moving bed (SMB) chromatography enhances resolution efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the diamine to its corresponding amine or amide derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride has been studied for its potential as a pharmacological agent:

- Drug Design : Its structure allows for modifications that can lead to new compounds targeting specific biological receptors or enzymes. The fluorinated structure often enhances binding affinities compared to non-fluorinated analogs.

- Biological Activity : Preliminary studies suggest that this compound exhibits notable biological activities, making it a candidate for further exploration in medicinal chemistry. Research indicates that fluorinated compounds frequently show improved interactions with biological systems.

Interaction Studies

Research has focused on the interactions of (S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride with various biological targets. These studies assess binding affinities to receptors or enzymes relevant in drug development. For instance:

- Binding Affinity Assessment : Studies demonstrated enhanced binding of fluorinated compounds to certain receptors, suggesting that (S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride could be utilized in designing targeted therapies for diseases such as cancer and autoimmune disorders .

Synthesis of Derivatives

The compound serves as a scaffold for synthesizing derivatives with modified properties:

- Synthetic Pathways : Researchers have explored various synthetic routes to develop derivatives that retain the biological activity while improving pharmacokinetic profiles. Such derivatives may enhance therapeutic efficacy or reduce side effects .

Material Science Applications

Beyond pharmaceuticals, (S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride is also being investigated for applications in materials science:

Mechanism of Action

The mechanism of action of (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride is compared below with three related compounds:

(S)-(-)-1,2-Diaminopropane Dihydrochloride

- Molecular Formula : C₃H₁₀N₂·2HCl

- CAS Number: Not explicitly provided (see synthesis method in ).

- Key Differences: Lacks the trifluoromethyl group, reducing its electron-withdrawing effects and metabolic stability. Synthesized via reaction of D-(-)-tartaric acid with propylenediamine, whereas the trifluorinated analog likely requires fluorinated precursors . Applications: Used in chiral imidazoline synthesis, but its non-fluorinated structure limits utility in environments requiring oxidative or enzymatic stability .

3,3,3-Trifluoropropane-1,2-diol

- Molecular Formula : C₃H₅F₃O₂

- CAS Number : 431-39-0 .

- Key Differences: Contains hydroxyl (-OH) groups instead of amines, making it a diol rather than a diamine. Applications: Potential use in polymer chemistry or as a fluorinated building block, but lacks the nucleophilic amine functionality required for coordination chemistry or pharmaceutical coupling reactions .

3-Chloro-1,1,1-Trifluoropropane

- Molecular Formula : C₃H₄ClF₃

- CAS Number : 460-35-5 .

- Key Differences: Chlorine substituent at C3 instead of an amine group. Non-chiral and non-ionic, limiting its role in asymmetric synthesis.

Comparative Data Table

Research Findings and Distinguishing Features

Fluorine vs. Chlorine Substitution : The trifluoromethyl group in (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride provides greater thermal and metabolic stability compared to chlorinated analogs like 3-Chloro-1,1,1-Trifluoropropane, which lacks reactive amine sites .

Chirality: The (S)-enantiomer configuration enables enantioselective synthesis, a critical advantage over non-chiral compounds like 3,3,3-Trifluoropropane-1,2-diol .

Biological Activity

(S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound features a trifluoropropane backbone with two amine groups, which can significantly influence its interactions with biological systems.

- Molecular Formula : C₃H₉Cl₂F₃N₂

- Molar Mass : Approximately 164.56 g/mol

- Structure : The compound consists of a trifluoromethyl group attached to a propyl chain with two amine functionalities.

The presence of fluorine atoms in the structure enhances the compound's chemical properties, such as lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound acts as an enzyme inhibitor and has potential applications in receptor studies.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.

- Receptor Binding : Its structure allows it to bind to various receptors, potentially influencing signaling pathways.

Biological Activities

Research indicates that (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride exhibits several notable biological activities:

- Antimicrobial Properties : Some studies suggest enhanced antimicrobial activity due to the fluorinated nature of the compound.

- Pharmacological Potential : The compound has been explored for its potential as a pharmacological agent due to its ability to interact with biological systems effectively.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits enhanced antimicrobial properties | |

| Enzyme Inhibition | Potential inhibitor for various enzymes | |

| Receptor Interaction | Possible ligand for specific receptors | |

| Drug Development | Scaffold for new drug development |

Case Study Example

In a recent study, researchers investigated the interaction of (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride with specific enzyme targets. The findings suggested that the compound could significantly inhibit the activity of certain kinases involved in cellular signaling pathways. This inhibition was linked to altered cell proliferation rates in vitro, indicating potential therapeutic applications in cancer treatment .

Future Directions

Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride. Ongoing studies are focusing on:

- In Vivo Studies : To assess pharmacokinetics and toxicity.

- Structural Modifications : To enhance selectivity and efficacy against specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride, and how can reaction efficiency be validated?

- Methodology : Start with trifluoromethyl-containing precursors (e.g., 1,2-epoxy-3,3,3-trifluoropropane) and perform nucleophilic ring-opening with ammonia under controlled pH. Use triethylamine as a base to neutralize HCl byproducts . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier. Validate efficiency by comparing theoretical and actual yields, supported by - and -NMR spectral data to confirm stereochemical integrity .

Q. How can researchers characterize the stability of (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride under varying storage conditions?

- Methodology : Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and −20°C. Analyze degradation products using LC-MS with electrospray ionization (ESI) to detect hydrolyzed or oxidized species (e.g., loss of fluorine or diamine backbone cleavage). Compare results against control samples stored in inert atmospheres (argon) to isolate humidity and oxygen effects .

Q. What analytical techniques are critical for confirming the enantiomeric purity of this compound?

- Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase. Validate enantiomeric excess (ee) via polarimetry or -NMR with chiral shift reagents (e.g., Eu(hfc)). Cross-reference with X-ray crystallography for absolute configuration confirmation, as demonstrated in structurally analogous dihydrochloride salts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride in asymmetric catalysis?

- Methodology : Use density functional theory (DFT) to calculate transition-state energies for potential catalytic pathways (e.g., aldol or Mannich reactions). Compare fluorine’s electron-withdrawing effects on amine basicity versus steric hindrance from the trifluoromethyl group. Validate predictions experimentally by synthesizing chiral ligands derived from the diamine and testing catalytic efficiency in model reactions .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated diamines?

- Methodology : Re-evaluate conflicting studies by standardizing assay conditions (e.g., cell lines, exposure duration). For in vitro toxicity, use primary hepatocytes or renal cells to assess metabolic activation. Cross-correlate with in vivo data (e.g., rodent studies) to distinguish between intrinsic toxicity and metabolite-driven effects. Prioritize studies adhering to OECD guidelines for reproducibility .

Q. How does the trifluoromethyl group influence the compound’s solubility and bioavailability in biological systems?

- Methodology : Measure partition coefficients (LogP) using shake-flask methods with octanol/water. Perform molecular dynamics (MD) simulations to analyze hydration shells around the trifluoromethyl group. Assess permeability via Caco-2 cell monolayers and compare with non-fluorinated analogs. Use -MRI to track in vivo distribution in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.